Disodium 7-amino-3-((2,5-dimethyl-4-((2-methyl-4-sulphonatophenyl)azo)phenyl)azo)-4-hydroxynaphthalene-2-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 7-amino-3-[[2,5-dimethyl-4-[(2-methyl-4-sulfonatophenyl)azo]phenyl]azo]-4-hydroxynaphthalene-2-sulfonate is a complex organic compound known for its vibrant color properties. This compound is often used as a dye due to its ability to produce intense colors. It is part of the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-) that link aromatic rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium 7-amino-3-[[2,5-dimethyl-4-[(2-methyl-4-sulfonatophenyl)azo]phenyl]azo]-4-hydroxynaphthalene-2-sulfonate typically involves diazotization and coupling reactions. The process begins with the diazotization of 2,5-dimethyl-4-aminobenzenesulfonic acid using sodium nitrite and hydrochloric acid at low temperatures. This diazonium salt is then coupled with 7-amino-4-hydroxynaphthalene-2-sulfonic acid under alkaline conditions to form the final azo compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the temperature and pH levels required for optimal diazotization and coupling reactions. The final product is purified through filtration and recrystallization processes to achieve the desired purity and color intensity .
Chemical Reactions Analysis
Types of Reactions
Disodium 7-amino-3-[[2,5-dimethyl-4-[(2-methyl-4-sulfonatophenyl)azo]phenyl]azo]-4-hydroxynaphthalene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of aromatic amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Disodium 7-amino-3-[[2,5-dimethyl-4-[(2-methyl-4-sulfonatophenyl)azo]phenyl]azo]-4-hydroxynaphthalene-2-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in titrations due to its color-changing properties.
Biology: Employed in staining techniques for microscopy to highlight cellular structures.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in textile dyeing, printing inks, and as a colorant in various products.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. These reactions allow the compound to act as a redox indicator in various chemical processes. The molecular targets and pathways involved include interactions with cellular proteins and enzymes, which can lead to changes in cellular functions and structures .
Comparison with Similar Compounds
Similar Compounds
- Disodium 4-amino-3-[[2,5-dimethyl-4-[(2-methyl-4-sulfonatophenyl)azo]phenyl]azo]-1-naphthalenesulfonate
- Disodium 6-amino-4-[[2,5-dimethyl-4-[(2-methyl-4-sulfonatophenyl)azo]phenyl]azo]-2-hydroxynaphthalene-1-sulfonate
Uniqueness
Disodium 7-amino-3-[[2,5-dimethyl-4-[(2-methyl-4-sulfonatophenyl)azo]phenyl]azo]-4-hydroxynaphthalene-2-sulfonate is unique due to its specific structural configuration, which imparts distinct color properties and reactivity. Its ability to undergo multiple types of chemical reactions and its wide range of applications make it a valuable compound in various fields .
Properties
CAS No. |
84434-53-7 |
---|---|
Molecular Formula |
C25H21N5Na2O7S2 |
Molecular Weight |
613.6 g/mol |
IUPAC Name |
disodium;7-amino-3-[[2,5-dimethyl-4-[(2-methyl-4-sulfonatophenyl)diazenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C25H23N5O7S2.2Na/c1-13-8-18(38(32,33)34)5-7-20(13)27-28-21-9-15(3)22(10-14(21)2)29-30-24-23(39(35,36)37)12-16-11-17(26)4-6-19(16)25(24)31;;/h4-12,31H,26H2,1-3H3,(H,32,33,34)(H,35,36,37);;/q;2*+1/p-2 |
InChI Key |
OXSBSDJKOHDMSH-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=C(C=C1N=NC2=C(C=C3C=C(C=CC3=C2O)N)S(=O)(=O)[O-])C)N=NC4=C(C=C(C=C4)S(=O)(=O)[O-])C.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.